Adenosine A1 Receptor Binding Affinity: N-(3-oxocyclohex-1-en-1-yl)benzamide vs. Octanamide Analog
N-(3-oxocyclohex-1-en-1-yl)benzamide demonstrates moderate binding affinity for the adenosine A1 receptor (Ki = 50 nM) as measured by [³H]CHA displacement in bovine brain cortical membranes [1]. In contrast, the octanamide analog N-(3-oxocyclohex-1-en-1-yl)octanamide binds to TofI enzyme with a fundamentally different mechanism—occupying the acyl-chain binding pocket of the acylated acyl-carrier protein substrate site—and lacks reported adenosine A1 activity [2]. This target-class divergence establishes that the benzamide moiety is non-substitutable with alkyl amides for adenosine receptor applications.
| Evidence Dimension | Adenosine A1 receptor binding affinity (Ki) vs. enzymatic target specificity |
|---|---|
| Target Compound Data | Ki = 50 nM (bovine brain cortical membranes, [³H]CHA displacement); also Ki = 50 nM (rat brain membrane) |
| Comparator Or Baseline | N-(3-oxocyclohex-1-en-1-yl)octanamide: binds TofI enzyme (acyl-chain binding pocket), no adenosine A1 activity reported |
| Quantified Difference | Target class divergence: G-protein coupled receptor (adenosine A1) vs. bacterial acyltransferase enzyme (TofI) |
| Conditions | Target compound: [³H]CHA radioligand binding assay, bovine and rat brain membranes; Comparator: TofI enzyme inhibition assays, ternary complex crystallography |
Why This Matters
Procurement for adenosine receptor screening programs must prioritize the benzamide derivative over the octanamide analog due to established receptor binding activity absent in the latter.
- [1] BindingDB. BDBM50369353 (CHEMBL603977): Ki = 50 nM at Adenosine A1 receptor (bovine) via [³H]CHA displacement. http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50369353 View Source
- [2] BRENDA Enzyme Database. Ligand N-(3-oxocyclohex-1-en-1-yl)octanamide: binds TofI acyl-chain pocket. https://www.brenda-enzymes.org/ligand.php?brenda_ligand_id=169716 View Source
